4-环戊基-3-环丙基-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

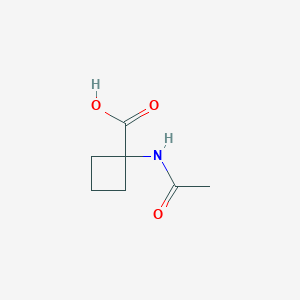

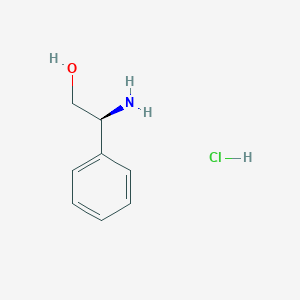

“4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecule of a similar compound, 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .科学研究应用

晶体和分子结构

对三唑衍生物(如“4-环丙基-4,5-二氢-1H-1,2,3-三唑”)的晶体和分子结构的研究揭示了由氢键和其他相互作用介导的超分子链的见解。这些研究有助于我们理解三唑化合物的化学行为和反应性,这对于设计新材料和药物至关重要 (Boechat 等人,2010 年)。

合成和荧光行为

三唑区域异构体的一锅合成展示了三唑在化学合成中的多功能性。这些化合物的荧光行为,特别是特定溶剂中的双重发射,为材料科学和传感器技术开辟了潜在的应用 (Kamalraj 等人,2008 年)。

抗氧化活性

已经合成了一些新型的 4,5-二氢-1H-1,2,4-三唑-5-酮衍生物并分析了它们的抗氧化活性。这些活性与标准抗氧化剂进行了比较,为开发具有潜在抗氧化特性的新治疗剂提供了宝贵的信息 (Yüksek 等人,2015 年)。

生物和工业上重要的合成

使用高效、绿色和可回收的催化体系合成 1,4,5-三取代-1,2,3-三唑证明了三唑化合物在生物和工业应用中的重要性。这些方法突出了对可持续和环保化学过程的持续探索 (Singh 等人,2013 年)。

作用机制

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, are often enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The nitrogen atoms in the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with the cyp-450 enzyme, which plays a crucial role in various metabolic pathways . The inhibition of this enzyme can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME), are influenced by their ability to form hydrogen bonds with different targets . This can lead to improvements in their pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

1,2,4-triazole and 4,5-dihydro-1h-1,2,4-triazol-5-one derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, the compound’s sensitivity to external forces like friction, heat, and spark can affect its stability . Additionally, the compound’s solubility can impact its bioavailability and distribution in the body .

属性

IUPAC Name |

4-cyclopentyl-3-cyclopropyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-12-11-9(7-5-6-7)13(10)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQATVRBJCAGXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

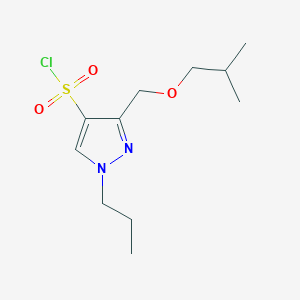

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

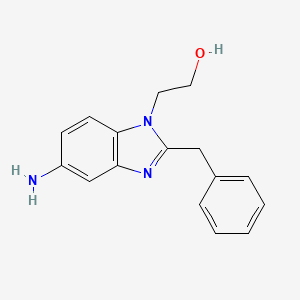

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

![N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)